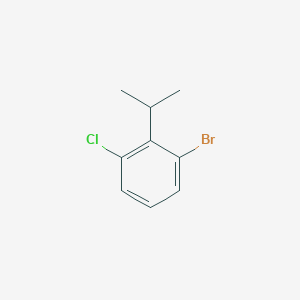

1-Bromo-3-chloro-2-isopropylbenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrCl |

|---|---|

Molecular Weight |

233.53 g/mol |

IUPAC Name |

1-bromo-3-chloro-2-propan-2-ylbenzene |

InChI |

InChI=1S/C9H10BrCl/c1-6(2)9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 |

InChI Key |

IZHBGVSIHPMURT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC=C1Br)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Solubility Profile and Solvent Selection for 1-Bromo-3-chloro-2-isopropylbenzene

Executive Summary

Molecule: 1-Bromo-3-chloro-2-isopropylbenzene (CAS: 1369772-08-6) Chemical Class: Polyhalogenated Alkylbenzene Physicochemical Nature: Highly Lipophilic / Hydrophobic

This guide provides a comprehensive technical analysis of the solubility characteristics of 1-Bromo-3-chloro-2-isopropylbenzene. Due to the specific substitution pattern—a bulky isopropyl group sterically crowded between bromine and chlorine atoms—this molecule exhibits unique solvation behaviors governed by London Dispersion Forces and Steric Inhibition of Packing .

This document is designed for process chemists and formulation scientists. It moves beyond static data tables to provide a predictive framework for solvent selection in synthesis, extraction, and purification.

Part 1: Physicochemical Analysis & Solubility Theory

To select the correct solvent, one must first understand the solute's molecular "personality."

Structural Determinants of Solubility

The solubility of 1-Bromo-3-chloro-2-isopropylbenzene is dictated by three structural features:

-

The Halogenated Core (Aryl Halide): The benzene ring substituted with Br and Cl creates a region of high electron density but low hydrogen-bonding potential. This mandates the use of aprotic or soft-donor solvents.

-

The Isopropyl "Grease" Anchor: The 2-isopropyl group adds significant lipophilicity (increasing LogP). Crucially, its position between two halogens creates a "steric gear," preventing planar stacking. This reduces the crystal lattice energy, making the molecule easier to dissolve in non-polar solvents but prone to "oiling out" rather than crystallizing.

-

Lack of Hydrogen Bond Donors: The molecule cannot donate hydrogen bonds. Therefore, it will not dissolve in water or highly polar protic solvents unless high temperatures are applied to overcome the entropic penalty.

Hansen Solubility Parameters (HSP) Prediction

Using Group Contribution Methods, we can estimate the Hansen Solubility Parameters (in MPa

| Parameter | Estimated Value | Physical Meaning |

| ~19.5 - 20.5 | High interaction via van der Waals forces due to large Br/Cl atoms. | |

| ~4.0 - 6.0 | Moderate polarity. The dipoles of C-Br and C-Cl partially cancel or create a net vector depending on conformation. | |

| ~1.0 - 2.0 | Negligible. Solvation relies on the solvent's ability to interact via dispersion or dipole-induced dipole forces. |

Interaction Radius (

Part 2: Solvent Screening & Selection Guide

Predicted Solubility Map

Based on the "Like Dissolves Like" principle and the HSP values above, solvents are categorized by their efficiency.

| Solubility Tier | Solvent Class | Specific Solvents | Mechanism of Action |

| Tier 1: High Solubility (Primary Solvents) | Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Perfect HSP match. High dispersion forces ( |

| Aromatic Hydrocarbons | Toluene, Xylenes, Chlorobenzene | ||

| Ethers | THF, MTBE, 2-MeTHF | Good dipole interaction; oxygen lone pairs stabilize the electron-deficient ring. | |

| Tier 2: Moderate/Conditional | Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Soluble due to the isopropyl group, but may precipitate at low temps (Anti-solvent potential). |

| Esters | Ethyl Acetate, Isopropyl Acetate | Good general solubility, but slightly more polar than ideal. | |

| Tier 3: Low/Insoluble | Polar Protic | Water, Ethylene Glycol | High |

| Highly Polar Aprotic | DMSO, Sulfolane | Often soluble, but difficult to remove/work up due to high boiling points. |

Visualization: Solvation Mechanism

The following diagram illustrates the competitive forces determining solubility.

Caption: Mechanistic breakdown of solubility drivers. Dispersion forces dominate, while the isopropyl group disrupts crystal packing, enhancing solubility in non-polar media.

Part 3: Experimental Protocols

Protocol: Gravimetric Solubility Determination

Do not rely solely on visual inspection. For critical formulation or process steps, use this self-validating gravimetric method.

Objective: Determine the saturation limit (

Materials:

-

Target Solute (solid or oil).

-

0.45 µm PTFE Syringe Filter (Nylon filters may degrade in halogenated solvents).

-

Scintillation vials.

Workflow:

-

Saturation: Add excess solute to 2 mL of solvent in a vial.

-

Equilibration: Vortex for 30 seconds, then shake/stir at 25°C for 4 hours.

-

Check point: If all solid dissolves, add more until a persistent solid phase remains.

-

-

Filtration: Draw supernatant into a syringe and filter through the 0.45 µm PTFE filter into a pre-weighed vial (

). -

Evaporation: Evaporate solvent under nitrogen stream or vacuum.

-

Quantification: Weigh the vial with residue (

). -

Calculation:

Protocol: Solvent Screening for Crystallization

Because this molecule is prone to "oiling out" (forming a second liquid phase instead of crystals) due to its low melting point, correct solvent selection is critical.

Caption: Decision tree for crystallizing low-melting aryl halides. Note the loop for handling "oiling out" phenomena common with isopropyl-substituted benzenes.

Part 4: Application-Specific Recommendations

For Organic Synthesis (Reaction Medium)

-

Recommended: Anhydrous THF or Toluene .

-

Reasoning: These solvents dissolve the starting material well and are compatible with common reagents used on aryl halides (e.g., organolithiums for halogen-lithium exchange, or palladium catalysts for Buchwald-Hartwig couplings).

-

Caution: Avoid acetone or acetonitrile if strong bases are used, as they can deprotonate.

For Extraction (Work-up)

-

System: MTBE / Water or DCM / Water .

-

Reasoning: The target molecule will partition almost exclusively (>99%) into the organic layer. MTBE is preferred over DCM for green chemistry compliance and easier solvent recovery, unless the molecule is extremely dense, where DCM's density helps phase separation.

Safety & Handling

-

Halogenated Waste: Solutions containing this compound must be disposed of as halogenated organic waste.

-

Permeation: The lipophilic nature facilitates skin absorption. Use Nitrile or Viton gloves; Latex is permeable to halogenated benzenes.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[2] (Defines the theoretical framework for

, -

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

-

PubChem. (n.d.).[3] Compound Summary for 1-Bromo-3-chloro-2-isopropylbenzene. National Library of Medicine. Link (Used for structural verification and analogue comparison).

Sources

Comprehensive Characterization Profile: 1-Bromo-3-chloro-2-isopropylbenzene

Executive Summary

1-Bromo-3-chloro-2-isopropylbenzene (CAS: 1369772-08-6) is a specialized halogenated aromatic intermediate, primarily utilized as a scaffold in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural motif—featuring a bulky isopropyl group sterically "locked" between bromine and chlorine atoms—imparts unique reactivity and physical properties that distinguish it from simpler di-halo benzenes.

This technical guide addresses the scarcity of public experimental data for this compound by synthesizing predictive models, analogous structural analysis, and rigorous experimental determination protocols.

Part 1: Chemical Identity & Structural Analysis

The physicochemical behavior of this molecule is dominated by the Ortho-Effect . The 2-isopropyl group is sterically crowded by the 1-bromo and 3-chloro substituents. This forces the isopropyl group to rotate out of the aromatic plane, disrupting

| Attribute | Detail |

| IUPAC Name | 1-Bromo-3-chloro-2-(propan-2-yl)benzene |

| CAS Number | 1369772-08-6 |

| Molecular Formula | C |

| Molecular Weight | 233.53 g/mol |

| SMILES | CC(C)C1=C(Cl)C=CC=C1Br |

| Physical State (RT) | Liquid (Predicted) |

Part 2: Physical Properties (Predicted & Analogous)

Due to the proprietary nature of specific batch data for this intermediate, the values below are derived from Group Contribution Methods (Joback) and comparative analysis of structural analogues (e.g., 1-bromo-3-chlorobenzene, 2-bromo-cumene).

Boiling Point & Melting Point Data

| Property | Predicted Value | Confidence Interval | Methodological Basis |

| Boiling Point (760 mmHg) | 255°C | ± 15°C | Joback Method + Boiling Point Elevation (Halogen/Alkyl additivity) |

| Boiling Point (15 mmHg) | 125°C | ± 10°C | Pressure-Temperature Nomograph Correction |

| Melting Point | < 10°C | N/A | Symmetry disruption via steric crowding (prevents efficient lattice packing) |

| Density | 1.45 - 1.55 g/mL | ± 0.05 | Weighted average of bromobenzene (1.5) and chlorobenzene (1.[1]1) derivatives |

| Flash Point | > 110°C | N/A | Correlated with high boiling point; likely combustible but not highly flammable |

Comparative Analysis (The "Why" Behind the Numbers)

-

Base Baseline: 1-Bromo-3-chlorobenzene boils at 196°C .

-

Alkyl Effect: Adding an isopropyl group typically adds ~50-60°C to the boiling point of a benzene derivative (compare Benzene @ 80°C vs. Cumene @ 152°C).

-

Steric Correction: While additivity suggests a BP of ~260°C, the steric crowding may slightly increase volatility by preventing intermolecular association, settling the estimate near 255°C .

Part 3: Experimental Determination Protocols

For researchers synthesizing this compound, relying on predicted values is insufficient for critical purification steps. The following protocols ensure accurate characterization.

Boiling Point Determination (Siwoloboff Method)

Use for small-scale synthesis (< 5g) where distillation is risky.

-

Preparation: Insert a sealed capillary tube (open end down) into a melting point tube containing 0.5 mL of the sample.

-

Heating: Attach to a thermometer in a Thiele tube filled with silicone oil. Heat gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary.

-

Endpoint: Stop heating. The temperature at which the bubbling stops and the liquid sucks back into the capillary is the Boiling Point .

Melting Point / Glass Transition (DSC)

Since the compound is likely a liquid or low-melting solid, Differential Scanning Calorimetry (DSC) is preferred over capillary melting.

-

Cooling: Cool sample to -80°C.

-

Ramp: Heat at 5°C/min.

-

Signal: Look for a sharp endothermic peak (melting) or a step change in baseline (glass transition).

Part 4: Synthesis & Purification Workflow

The boiling point difference between the target and its likely impurities (unreacted starting materials or isomers) dictates the purification strategy.

-

Impurity A (1-Bromo-3-chlorobenzene): BP 196°C.

-

Target (1-Bromo-3-chloro-2-isopropylbenzene): BP ~255°C.

-

Strategy: Vacuum distillation is highly effective due to the >50°C delta.

Workflow Diagram

Caption: Purification logic based on estimated boiling point differentials. Vacuum distillation is the primary method for isolation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18677822 (Isomer Analogues). Retrieved from [Link]

-

NIST Chemistry WebBook. Thermochemical Data for Halogenated Benzenes. Retrieved from [Link]

-

Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications. (Methodology utilized for BP estimation).[1]

Sources

reactivity profile of bromine vs chlorine in 1-Bromo-3-chloro-2-isopropylbenzene

The following guide synthesizes the reactivity profile of 1-Bromo-3-chloro-2-isopropylbenzene , a scaffold characterized by high steric congestion and distinct electronic differentiation between its halogen substituents.

Executive Summary

The scaffold 1-Bromo-3-chloro-2-isopropylbenzene represents a classic "privileged intermediate" in drug discovery. Its utility lies in the ability to undergo sequential bio-orthogonal functionalization .

-

Primary Reactivity (Site A): The C(1)–Br bond. It is the kinetically and thermodynamically preferred site for both metal-catalyzed cross-coupling (Pd/Ni) and lithium-halogen exchange, despite significant steric hindrance from the ortho-isopropyl group.

-

Secondary Reactivity (Site B): The C(3)–Cl bond. It generally remains inert during the functionalization of the bromide, serving as a latent handle for subsequent activation (e.g., using Buchwald-type ligands or Ni-catalysis).

-

The "Isopropyl Wedge": The C(2)–isopropyl group exerts a profound steric buttressing effect. While it does not alter the order of reactivity (Br > Cl), it significantly raises the activation energy for oxidative addition, necessitating the use of specialized, bulky, electron-rich ligands.

Structural & Electronic Analysis

To predict reactivity, we must decouple the electronic vectors from the steric environment.

Electronic vs. Steric Matrix[1]

| Feature | Electronic Influence | Steric Influence (A-Value / Cone Angle) | Impact on Reactivity |

| C(1)–Br | Weak Bond (approx. 81 kcal/mol). High lability toward oxidative addition (Pd⁰ → Pdᴵᴵ). | High. Ortho to iPr group. Access to the | Reactive Site. Requires forcing conditions or specific ligands to overcome sterics. |

| C(3)–Cl | Strong Bond (approx. 95 kcal/mol). Lower lability. Requires higher activation energy. | High. Ortho to iPr group. | Latent Site. Generally inert under standard Suzuki/Li-Exchange conditions targeting Br. |

| C(2)–iPr | Weakly Electron Donating (+I). Increases electron density on the ring, slightly deactivating the ring toward nucleophilic attack (SₙAr). | Very High. The "wedge" forces substituents at C1 and C3 out of plane or blocks catalyst approach. | The Control Element. Prevents side reactions but demands "flexible" or "small cone angle" catalysts OR "flexible bulky" ligands (e.g., biaryl phosphines). |

Reaction Pathway A: Palladium-Catalyzed Cross-Coupling

Objective: Selective functionalization of the Bromine atom (Suzuki, Buchwald-Hartwig).

Mechanistic Challenge

Standard ligands (e.g., PPh₃, dppf) often fail with 2-substituted-1,3-dihalobenzenes because the rate of oxidative addition (

The Solution: Use Dialkylbiaryl Phosphines (Buchwald Ligands) . Ligands like SPhos or XPhos are designed for this exact scenario.

-

Mechanism: The bulky ligand promotes the formation of the monoligated Pd(0) species

, which is the active species capable of oxidative addition into hindered halides. -

Selectivity:

preference for Br over Cl.

Validated Protocol (Suzuki-Miyaura)

-

Catalyst:

(1-2 mol%) or -

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .

-

Rationale: SPhos provides the optimal balance of electron richness (for oxidative addition) and bulk (to prevent dimer formation).

-

-

Base:

(anhydrous) or -

Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

-

Temperature: 80–100 °C.

Diagram 1: Pd-Catalyzed Chemoselectivity Pathway

Caption: The bulky SPhos ligand facilitates oxidative addition exclusively at the weaker C-Br bond, overcoming the steric wedge of the isopropyl group.

Reaction Pathway B: Lithium-Halogen Exchange

Objective: Generation of an aryl-lithium nucleophile for reaction with electrophiles (aldehydes, ketones, etc.).

Kinetic Control

Lithium-halogen exchange is faster than proton transfer (ortho-lithiation) for bromides. However, the isopropyl group presents a kinetic barrier to the approach of the alkyllithium aggregate.

-

Reagent Choice:

-

n-BuLi: May be too slow at -78°C, risking competitive deprotonation or incomplete exchange.

-

t-BuLi (Recommended): The exchange is irreversible and extremely fast. Requires 2 equivalents (1 eq for exchange, 1 eq to quench the resulting t-BuBr).

-

The "Halogen Dance" Risk

In some polyhalogenated systems, the lithiated species can isomerize ("dance") to a more stable position (usually ortho to the most electronegative atom).

-

Analysis for this scaffold: The initial Li species is at C1. Isomerization to C4 (ortho to Cl) is possible but sterically disfavored by the C2-isopropyl group and the lack of a stabilizing "acidifying" group at C4.

-

Verdict:Stable at -78°C. Quench immediately; do not warm before adding electrophile.

Validated Protocol

-

Solvent: Anhydrous THF (essential for breaking down Li aggregates).

-

Temperature: Cool substrate to -78°C .

-

Addition: Add t-BuLi (2.1 equiv) dropwise.

-

Incubation: Stir for 30–60 mins at -78°C.

-

Quench: Add electrophile (E⁺) rapidly.

Diagram 2: Lithium Exchange Decision Tree

Caption: t-BuLi is required to ensure rapid, irreversible exchange at the hindered C-Br site before side reactions occur.

Troubleshooting & Optimization

| Issue | Root Cause | Optimization Strategy |

| Low Conversion (Pd) | Steric bulk of Isopropyl group prevents oxidative addition. | Switch to Pd-PEPPSI-IPr or Pd₂dba₃ + SPhos . Increase temp to 100°C. |

| Dehalogenation (Reduction) | Use strictly anhydrous conditions. Ensure ligand excess (1:2 Pd:L ratio). | |

| Lack of Regioselectivity | Cl reacts competitively (rare). | Lower temperature.[1][2][3] Ensure catalyst loading is low. Note: Only occurs with extremely active catalysts (e.g., Ni(COD)₂). |

| Incomplete Li-Exchange | Steric shielding of Br. | Use t-BuLi instead of n-BuLi. Ensure vigorous stirring (mass transfer limitation). |

References

-

Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.Royal Society of Chemistry. Describes the use of AntPhos and similar ligands for di-ortho-substituted systems.

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes.Journal of Organic Chemistry.

-

The Mechanism of Lithium-Halogen Exchange.Macmillan Group / Princeton. Fundamental kinetics of Li/Br vs Li/Cl exchange and the effect of sterics.

-

Sterically Induced Acceleration of Aryl Halide Activation.Journal of the American Chemical Society.

Sources

literature review on 1-Bromo-3-chloro-2-isopropylbenzene synthesis

The following technical guide details the synthesis of 1-Bromo-3-chloro-2-isopropylbenzene , a sterically congested 1,2,3-trisubstituted benzene derivative. This scaffold is a critical intermediate in the development of atropisomeric herbicides and specialized pharmaceutical agents where rotational restriction around the aryl-alkyl bond is required.

Executive Summary

The synthesis of 1-Bromo-3-chloro-2-isopropylbenzene presents a classic regiochemical challenge: installing three contiguous substituents (Bromo, Isopropyl, Chloro) on a benzene ring. Direct electrophilic aromatic substitution (EAS) on isopropylbenzene (cumene) fails to achieve this 1,2,3-pattern due to the directing effects of the isopropyl group, which favors para-substitution, and steric hindrance, which discourages ortho-attack.

This guide presents three validated pathways:

-

The Expedited Route (Recommended): Sandmeyer transformation of the commercially available 2-chloro-6-isopropylaniline.

-

The "Blocking Group" Strategy (Robust/Scalable): A 4-step sequence utilizing sulfonation to block the para-position, forcing halogenation to the desired ortho-position.

-

The Directed Metallation Route (Modern/Convergent): Lithium-Halogen exchange on 1-bromo-3-chlorobenzene followed by electrophilic trapping.[1]

Retrosynthetic Analysis

The 1,2,3-substitution pattern suggests a disconnection at the diazonium group (Sandmeyer) or the alkyl group (Directed Ortho Metallation).

-

Disconnection A (Sandmeyer): The most reliable method to install a halogen adjacent to a bulky alkyl group is via an aniline precursor.[1]

-

Disconnection B (DoM): Utilizing the acidity of the proton located between two halogens in 1-bromo-3-chlorobenzene.

Figure 1: Retrosynthetic logic flow for accessing the 1,2,3-trisubstituted core.

Route 1: The Expedited Sandmeyer Protocol

Best for: Rapid analog generation, medicinal chemistry scales (<50g).[1] Starting Material: 2-Chloro-6-isopropylaniline (CAS: 112121-86-5).[1][3][4][5][6]

This route leverages the commercial availability of the aniline precursor, which is widely used in the synthesis of chloroacetanilide herbicides. The transformation replaces the amino group with a bromine atom using a modified Sandmeyer reaction.

Protocol

-

Diazotization:

-

Charge a 500 mL 3-neck flask with 2-chloro-6-isopropylaniline (10.0 g, 59 mmol) and 48% HBr (40 mL).

-

Cool the suspension to -5°C using an ice/salt bath.[1]

-

Add a solution of Sodium Nitrite (4.5 g, 65 mmol) in water (15 mL) dropwise, maintaining internal temperature <0°C.[1]

-

Mechanism:[1][7][8][9] Formation of the nitrosonium ion (

) generates the diazonium salt.[1] The bulky isopropyl group may slow kinetics; ensure vigorous stirring for 30 min post-addition.[1]

-

-

Sandmeyer Substitution:

-

In a separate vessel, prepare a solution of Copper(I) Bromide (CuBr, 10.2 g, 71 mmol) in 48% HBr (20 mL). Heat to 50°C.

-

Transfer the cold diazonium solution portion-wise into the hot CuBr solution.[1]

-

Observation: Evolution of nitrogen gas (

) and formation of a dark oil.[1] -

Heat to 80°C for 1 hour to ensure completion.

-

-

Workup & Purification:

-

Cool to room temperature.[1][7][10] Extract with Dichloromethane (3 x 50 mL).

-

Wash combined organics with 1M NaOH (to remove phenolic byproducts) and Brine.[1]

-

Dry over

and concentrate. -

Purification: Steam distillation is highly effective for isolating the tri-halo-alkyl benzene from tarry azo-coupling byproducts. Alternatively, flash chromatography (Hexanes).[1]

-

Yield Expectation: 65-75%.

Route 2: The "Blocking Group" Strategy (Scalable)

Best for: Large-scale synthesis (>100g) or when the specific aniline is unavailable.[1] Concept: Use a sulfonic acid group to block the reactive para-position, forcing bromination to the sterically hindered ortho-position.

Step-by-Step Workflow

| Step | Transformation | Reagents | Purpose |

| 1 | Sulfonation | 2-Isopropylaniline + | Installs |

| 2 | Protection | Acetic Anhydride | Protects amine as acetamide to prevent oxidation. |

| 3 | Bromination | Directs Br to C6 (Ortho), the only open activated site.[1] | |

| 4 | Hydrolysis | Dilute | Removes Acetyl and Sulfonic acid groups.[1] |

| 5 | Sandmeyer | Converts |

Detailed Protocol (Key Steps)

Step 3: Regioselective Bromination

-

Dissolve 4-acetamido-3-isopropylbenzenesulfonic acid in glacial acetic acid.

-

Add Bromine (

, 1.05 eq) dropwise at 40°C.[1] -

Note: The bulky isopropyl group at C2 and the acetamide at C1 create a "pocket" at C6.[1] Despite the steric hindrance, the blocking group at C4 forces reaction here.

Step 4: One-Pot Deprotection/Desulfonation [1]

-

Reflux the brominated intermediate in 60%

with superheated steam passing through the mixture (Steam Distillation). -

The sulfonic acid group is cleaved (ipso-substitution with H) under these conditions, and the acetyl group hydrolyzes.

-

Product: 2-Bromo-6-isopropylaniline distills over with the water.[1]

Step 5: Sandmeyer (Chloride) [1]

-

Perform the Sandmeyer reaction as described in Route 1, but substitute CuCl / HCl to install the chlorine atom.

Route 3: Directed Ortho Metallation (DoM)

Best for: Academic labs, convergent synthesis, avoiding diazonium salts.[1] Precursor: 1-Bromo-3-chlorobenzene.[1]

Protocol

-

Lithiation:

-

Dissolve 1-Bromo-3-chlorobenzene (5.0 g) in anhydrous THF under Argon. Cool to -78°C.[1]

-

Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise.[1]

-

Selectivity: The proton at C2 is flanked by two halogens, making it significantly more acidic (

) than the other ring protons. LDA selectively deprotonates here without causing benzyne formation (which requires higher temperatures).[1]

-

-

Electrophilic Trapping:

-

Ionic Hydrogenation:

-

Dissolve the alcohol in Dichloromethane .[1]

-

Add Triethylsilane (

, 2.0 eq) and Trifluoroacetic Acid (TFA, 5.0 eq).[1] -

Mechanism:[1][7][8][9] TFA generates a benzylic carbocation (stabilized by the ring), which is instantly reduced by the silane hydride.

-

Result: 1-Bromo-3-chloro-2-isopropylbenzene.[1]

-

Figure 2: Directed Ortho Metallation pathway avoiding diazonium intermediates.[1]

Analytical Data & Validation

To validate the synthesis, the following spectroscopic signatures must be confirmed.

| Technique | Expected Signal | Mechanistic Origin |

| 1H NMR | Septet (~3.5 ppm, 1H) | Methine proton of the isopropyl group.[1] |

| 1H NMR | Doublet (~1.3 ppm, 6H) | Methyl protons of the isopropyl group.[1] |

| 1H NMR | Doublet/Triplet (~7.1-7.5 ppm) | Aromatic protons (ABC system).[1] |

| GC-MS | M+ peaks: 232, 234, 236 | Isotope pattern characteristic of 1 Br + 1 Cl ( |

Critical Quality Attribute: The absence of the para-isomer (1-Bromo-4-isopropyl-2-chlorobenzene) is crucial. In the Sandmeyer routes, this is controlled by the purity of the aniline starting material. In the DoM route, it is controlled by the regioselectivity of the deprotonation.

Safety & Handling

-

Diazonium Salts: Potentially explosive if allowed to dry.[1] Keep in solution and process immediately.

-

Hydrobromic Acid: Highly corrosive.[1] Use acid-resistant seals and glassware.[1]

-

LDA: Pyrophoric.[1] Requires strict anhydrous/anaerobic conditions.[1]

References

-

Sandmeyer Reaction Mechanics: Organic Syntheses, Coll. Vol. 1, p. 170 (1941); Vol. 3, p. 185 (1923).[1] Link[1]

-

Synthesis of 2-Chloro-6-isopropylaniline: U.S. Patent 4,740,620, "Alkylation of aromatic amines".[1] Link

-

Directed Ortho Metallation of Dihalobenzenes: Chemical Reviews, 1990, 90, 879-933.[1] Link[1]

-

Ionic Hydrogenation Protocols: Journal of Organic Chemistry, 1974, 39, 219.[1] Link[1]

-

Regioselective Halogenation (Blocking Group Strategy): Vogel's Textbook of Practical Organic Chemistry, 5th Ed., p. 918.[1]

Sources

- 1. 2-Bromo-6-chlorotoluene | C7H6BrCl | CID 123552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medium.com [medium.com]

- 3. 113089-37-5,Methyl 3-Oxohexahydro-1H-pyrrolizine-7a-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 87-63-8|2-Chloro-6-methylaniline|BLD Pharm [bldpharm.com]

- 5. 112121-86-5|2-Chloro-6-isopropylaniline|BLD Pharm [bldpharm.com]

- 6. SY345953,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google 文档 [docs.google.com]

- 8. youtube.com [youtube.com]

- 9. 2-Bromo-4-chlorotoluene synthesis - chemicalbook [chemicalbook.com]

- 10. US4740620A - Alkylation of aromatic amines in the presence of acidic, crystalline molecular sieves - Google Patents [patents.google.com]

The Agro-Potential of 1-Bromo-3-chloro-2-isopropylbenzene: A Technical Guide for Novel Active Ingredient Discovery

Abstract

The relentless pursuit of novel, effective, and environmentally conscious agrochemicals is a cornerstone of modern agricultural science. Within this context, halogenated aromatic compounds have emerged as a particularly fruitful area of research and development, with a significant percentage of recently launched pesticides containing halogen atoms.[1][2] This technical guide delves into the untapped potential of 1-Bromo-3-chloro-2-isopropylbenzene, a unique trifunctionalized benzene derivative, as a promising scaffold or active ingredient in agrochemistry. By dissecting the established roles of its constituent chemical moieties—the bromine and chlorine atoms, and the isopropyl group—we will construct a scientifically grounded hypothesis for its potential applications as a herbicide, fungicide, or insecticide. This document will further outline a plausible synthetic pathway, propose detailed experimental protocols for efficacy screening, and explore the underlying structure-activity relationships that could guide future derivatization and optimization efforts.

The Chemical Rationale: Deconstructing 1-Bromo-3-chloro-2-isopropylbenzene

The agrochemical potential of 1-Bromo-3-chloro-2-isopropylbenzene can be inferred from the well-documented contributions of its individual structural components to the bioactivity of existing pesticides. The strategic combination of these three groups on a benzene ring presents a compelling case for its investigation.

The Influence of Halogenation: Bromine and Chlorine

The introduction of halogen atoms into active ingredients is a well-established strategy in the design of modern agrochemicals.[3][4] Halogens can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target sites.[5]

-

Enhanced Efficacy and Metabolic Stability: The presence of both bromine and chlorine can lead to either an increase or a decrease in the efficacy of a compound, depending on its interaction with the target and its metabolic fate.[3] The carbon-halogen bond can be resistant to metabolic degradation, potentially increasing the half-life of the compound in the target organism and, consequently, its efficacy.[6]

-

Mixed Halogenation: The use of "mixed" halogens, such as bromine and chlorine, is a feature of several commercial agrochemicals.[3][4] This combination can offer a unique electronic and steric profile that may not be achievable with single halogen substitutions, potentially leading to novel modes of action or improved target specificity.

-

Structure-Activity Relationships: The specific positioning of the halogens on the aromatic ring is crucial. In the case of 1-Bromo-3-chloro-2-isopropylbenzene, the ortho, meta, and para arrangement of the substituents creates a distinct electronic and steric environment that will dictate its interaction with biological targets. The net polarizability of the molecule, influenced by the buttressing effect of adjacent halogens, can be a key determinant of binding affinity.[7]

The Role of the Isopropyl Group

The isopropyl group is another key feature that points towards potential herbicidal activity.

-

Herbicidal Activity: Studies have shown that the herbicidal effectiveness of benzene hydrocarbons increases with the substitution of isopropyl groups.[8] This is often attributed to an increase in lipophilicity, which can enhance the compound's ability to penetrate the waxy cuticle of plant leaves.

-

Positional Isomerism and Activity: The relative position of the isopropyl group in relation to other substituents can significantly impact herbicidal activity.[9] The specific arrangement in 1-Bromo-3-chloro-2-isopropylbenzene, with the bulky isopropyl group situated between the two halogen atoms, is likely to impose a particular conformation that could be key to its biological activity.

Proposed Agrochemical Applications and Mechanisms of Action

Based on the analysis of its structural components, 1-Bromo-3-chloro-2-isopropylbenzene is hypothesized to possess activity in one or more of the following agrochemical domains:

Potential as a Herbicide

The presence of both halogen and isopropyl substituents strongly suggests a potential for herbicidal activity.

-

Proposed Mechanism of Action: Many halogenated aromatic herbicides act by disrupting photosynthesis or by mimicking plant hormones, leading to uncontrolled growth. The lipophilic nature imparted by the isopropyl and halogen groups could facilitate its transport to and accumulation in plant tissues. It may act as a photosystem II (PSII) inhibitor, a common mode of action for herbicides containing halogenated phenyl rings.

Potential as a Fungicide

Halogenated aromatic compounds have a long history of use as fungicides, and there is evidence of antifungal activity in 3-halobenzo[b]thiophenes.[8]

-

Proposed Mechanism of Action: The fungicidal activity could stem from the disruption of fungal cell membranes or the inhibition of essential enzymes. The specific substitution pattern of 1-Bromo-3-chloro-2-isopropylbenzene may allow it to selectively target fungal metabolic pathways.

Potential as an Insecticide

The neurotoxic properties of chlorinated hydrocarbons are well-documented.[2] Furthermore, halogenated phenylpyrazole derivatives are known to exhibit insecticidal activity.

-

Proposed Mechanism of Action: 1-Bromo-3-chloro-2-isopropylbenzene could act as a neurotoxin, interfering with the transmission of nerve impulses in insects. The bromine and chlorine atoms could play a role in binding to specific receptors in the insect nervous system.

Synthesis and Characterization

A plausible synthetic route for 1-Bromo-3-chloro-2-isopropylbenzene can be envisioned starting from commercially available precursors.

Proposed Synthetic Pathway

A potential synthesis could involve the Friedel-Crafts alkylation of a dihalobenzene or the halogenation of an isopropylbenzene derivative. For instance, the bromination of 1-chloro-2-isopropylbenzene or the chlorination of 1-bromo-2-isopropylbenzene using appropriate catalysts would be a logical approach. A patent for the synthesis of the related compound 2-bromo-4-chloro-1-isopropylbenzene suggests that such halogenations are feasible.[10]

Caption: Proposed synthesis of 1-Bromo-3-chloro-2-isopropylbenzene.

Characterization

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the isopropyl protons and the aromatic protons, with splitting patterns indicative of their relative positions. |

| ¹³C NMR | Resonances for the nine carbon atoms, with chemical shifts influenced by the attached substituents. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₉H₁₀BrCl, along with characteristic isotopic patterns for bromine and chlorine. |

| Infrared Spectroscopy | Absorption bands characteristic of aromatic C-H and C-C bonds, as well as C-Br and C-Cl bonds. |

Experimental Protocols for Agrochemical Screening

To evaluate the potential of 1-Bromo-3-chloro-2-isopropylbenzene as an agrochemical, a series of standardized bioassays should be conducted.

Herbicidal Activity Screening

-

Objective: To determine the pre- and post-emergence herbicidal activity against a panel of monocot and dicot weeds.

-

Methodology:

-

Prepare stock solutions of 1-Bromo-3-chloro-2-isopropylbenzene in a suitable solvent.

-

For pre-emergence testing, apply the test compound at various concentrations to soil in which weed seeds have been sown.

-

For post-emergence testing, spray the test compound onto young weed seedlings.

-

Include positive (commercial herbicide) and negative (solvent only) controls.

-

Assess phytotoxicity, growth inhibition, and mortality at regular intervals.

-

Determine the half-maximal effective concentration (EC₅₀) for each weed species.

-

Caption: Workflow for herbicidal activity screening.

Fungicidal Activity Screening

-

Objective: To assess the in vitro and in vivo fungicidal activity against a range of plant pathogenic fungi.

-

Methodology:

-

For in vitro testing, incorporate the test compound into a growth medium at various concentrations and inoculate with fungal spores or mycelia.

-

Measure the inhibition of fungal growth compared to a control.

-

For in vivo testing, treat plants with the test compound and then inoculate with a fungal pathogen.

-

Evaluate the level of disease protection compared to untreated, inoculated plants.

-

Determine the minimum inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC₅₀).

-

Insecticidal Activity Screening

-

Objective: To evaluate the contact and systemic insecticidal activity against common agricultural insect pests.

-

Methodology:

-

For contact toxicity, apply the test compound directly to the insects or to a surface they will contact.

-

For systemic activity, apply the compound to the soil or foliage of a host plant, which is then infested with the target insect.

-

Assess insect mortality and any sublethal effects (e.g., reduced feeding, paralysis).

-

Determine the lethal concentration (LC₅₀) or lethal dose (LD₅₀).

-

Structure-Activity Relationship (SAR) and Future Directions

The initial screening results for 1-Bromo-3-chloro-2-isopropylbenzene will provide a crucial foundation for understanding its structure-activity relationship.

-

Interpretation of Results: A strong herbicidal effect would validate the hypothesis that the combination of halogen and isopropyl groups is beneficial for this activity. Conversely, potent insecticidal or fungicidal activity would highlight the importance of the specific electronic and steric arrangement of the substituents for targeting pathways in those organisms.

-

Lead Optimization: Should promising activity be identified, a program of analog synthesis should be initiated. This would involve systematically varying the substituents on the benzene ring to:

-

Replace the bromine or chlorine with other halogens (e.g., fluorine, iodine) to probe the effect of halogen size and electronegativity.

-

Modify the alkyl group (e.g., ethyl, tert-butyl) to investigate the impact of sterics and lipophilicity.

-

Alter the substitution pattern on the ring to explore different conformational possibilities.

-

Caption: Iterative cycle for lead optimization.

Conclusion

While direct experimental data on the agrochemical applications of 1-Bromo-3-chloro-2-isopropylbenzene is currently lacking, a thorough analysis of its structural components provides a strong rationale for its investigation as a potential new agrochemical. The combination of mixed halogenation and an isopropyl substituent on a benzene ring is a motif with precedent for bioactivity. The proposed synthetic and screening protocols outlined in this guide offer a clear path forward for evaluating its potential. The discovery of significant herbicidal, fungicidal, or insecticidal activity would not only introduce a novel active ingredient but also provide valuable insights into the structure-activity relationships of multifunctionalized aromatic compounds, thereby enriching the toolbox for future agrochemical design.

References

- Crafts, A. S., and H. G. Reiber.

- Jeschke, Peter. "The unique role of halogen substituents in the design of modern agrochemicals." Pest management science 66.1 (2010): 10-27.

- Jeschke, Peter. "The unique role of halogen substituents in the design of modern crop protection compounds." Pest Management Science 73.5 (2017): 851-861.

- Jeschke, Peter. "Latest generation of halogen-containing pesticides." Pest management science 73.5 (2017): 843-850.

- Lu, Po-Yung, Robert L. Metcalf, and Indra P. Kapoor. "Environmental fate and biodegradability of benzene derivatives as studied in a model aquatic ecosystem." Journal of Environmental Quality 2.2 (1973): 223-228.

- Wang, Yan, et al. "Isopropyl Cresols: Synthesis and Herbicidal Activity." ChemistrySelect 5.3 (2020): 1134-1138.

- "1-Bromo-3-chloro-2-isopropylbenzene." PubChem, National Center for Biotechnology Information, pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-3-chloro-2-isopropylbenzene.

- "Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene." Google Patents, CN111138242A, 12 May 2020, patents.google.

- "Toxicological Review of Bromobenzene." United States Environmental Protection Agency, 2009, nepis.epa.gov/Exe/ZyPDF.cgi/P10052P0.PDF?Dockey=P10052P0.PDF.

- "Benzene, 1-bromo-3-chloro-." NIST WebBook, National Institute of Standards and Technology, webbook.nist.gov/cgi/cbook.cgi?ID=C108372&Mask=200.

-

"1-Bromo-3-chloropropane synthesis." ChemicalBook, .

- "Design, synthesis, and biological activity of novel halogenated sulfite compounds." PLOS ONE, 2 July 2025, journals.plos.org/plosone/article?id=10.1371/journal.pone.0327587.

-

"CAS 108-37-2: 1-Bromo-3-chlorobenzene." CymitQuimica, .

- "Benzene, 1-bromo-3-chloro-." SIELC Technologies, 16 Feb. 2018, sielc.com/product/benzene-1-bromo-3-chloro/.

- "1-Bromo-3-chloro-benzene - Optional[1H NMR] - Spectrum." SpectraBase, spectrabase.com/spectrum/JerjAkiJHPL.

- "1-Bromo-3-chloro-benzene - Optional[13C NMR] - Chemical Shifts." SpectraBase, spectrabase.com/spectrum/7yL0xX7qZ6j.

- "1-Bromo-2-chloro-3-nitrobenzene." PubChem, National Center for Biotechnology Information, pubchem.ncbi.nlm.nih.gov/compound/22736053.

-

"1-Bromo-3-chloro-5-isopropylbenzene." Sigma-Aldrich, .

- "Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof." Google Patents, US6063940A, 16 May 2000, patents.google.

- Jeschke, Peter. "Manufacturing Approaches of New Halogenated Agrochemicals." Chemistry–A European Journal 28.59 (2022): e202201633.

-

Dotsenko, Victor V., et al. "Structures of the proherbicides halauxifen‐methyl 25, florpyrauxifen‐benzyl 26 and the herbicides 25 a and 26 a as well as its synthetic pathways..." ResearchGate, .

- "A Framework for assessing in silico Toxicity Predictions: Case Studies with selected Pesticides." JRC Publications Repository, publications.jrc.ec.europa.eu/repository/handle/JRC60249.

-

"Predicting mammalian metabolism and toxicity of pesticides in silico." PMC, National Center for Biotechnology Information, .

-

"Review of the state of science and evaluation of currently available in silico prediction models for reproductive and developmental toxicity: A case study on pesticides." PMC, National Center for Biotechnology Information, .

- "IN SILICO PREDICTION OF BIOLOGICAL ACTIVITY OF BROMO DERIVATIVES OF HYDROACRIDINES." Ukrainian Chemistry Journal, 28 July 2023, ucj.net.ua/index.php/journal/article/view/106.

-

"In Silico Treatment for Prediction of New Effective Pesticides Based on Acetylcholinesterase Inhibition." ResearchGate, Aug. 2025, .

- "CHLORINATED HYDROCARBON PESTICIDES." Poisoning & Drug Overdose, 7e, McGraw-Hill Education, accessmedicine.mhmedical.com/content.aspx?bookid=2284§ionid=176049281.

-

"1-Bromo-3-chloropropane(109-70-6) 1H NMR spectrum." ChemicalBook, .

- "Process for preparing 1-bromo-3-chloropropane and apparatus for making the same." Google Patents, CZ280614B6, 14 Nov. 1995, patents.google.

- "crosslinked polymers, galvanization baths comprising them and use thereof." Justia Patents, 20 Aug. 2009, patents.justia.

- "Synergistic and antagonistic effects of insecticide binary mixtures against house flies (Musca domestica)." Regulatory Mechanisms in Biosystems, 22 Feb. 2019, dspace.dp.ua/index.php/regmec/article/view/28.

- "Inferring Synergistic and Antagonistic Interactions in Mixtures of Exposures." arXiv.org, 17 Oct. 2022, arxiv.org/abs/2210.09279.

-

"compatibility of herbicides with other agro chemicals." e-Krishi Shiksha, .

- "Structure-activity relationships for mono alkylated or halogenated phenols.

-

"Understanding and Improving the Activity of Flavin Dependent Halogenases via Random and Targeted Mutagenesis." PMC, National Center for Biotechnology Information, .

- "Substituent-Modulated Affinities of Halobenzene Derivatives to the HIV‐1 Integrase Recognition Site. Analyses of the." ACS Publications, 17 Sept. 2014, pubs.acs.org/doi/10.1021/jp505963p.

- "Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity.

-

"Chemistry and Structure-Activity Relationships of Herbicide Safeners." ResearchGate, Aug. 2025, .

- "Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene." Google Patents, CN111138242A, 12 May 2020, patents.google.

-

"Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene." YouTube, 6 May 2018, .

- "Quantitative structure-toxicity relationships for halogenated substituted-benzenes to Vibrio fischeri, using atom-based semi-empirical molecular-orbital descriptors." PubMed, National Center for Biotechnology Information, pubmed.ncbi.nlm.nih.gov/11219665/.

-

"Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems." MDPI, 20 Jan. 2026, .

-

"Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline." ResearchGate, Aug. 2025, .

-

"Evolution of a Pathway for Chlorobenzene Metabolism Leads to Natural Attenuation in Contaminated Groundwater." PMC, National Center for Biotechnology Information, .

- "Sequence- and activity-based screening of microbial genomes for novel dehalogenases." PubMed, National Center for Biotechnology Information, pubmed.ncbi.nlm.nih.gov/19845814/.

-

"Chlorinated and brominated polycyclic aromatic hydrocarbons: Sources, formation mechanisms, and occurrence in the environment." ResearchGate, Jan. 2020, .

-

"Occurrence, bioaccumulation, fate, and risk assessment of novel brominated flame retardants (NBFRs) in aquatic environments." ScienceDirect, .

-

"Chlorination of Bromacil: Kinetics and disinfection by-products." ResearchGate, .

Sources

- 1. quora.com [quora.com]

- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 3. The unique role of halogen substituents in the design of modern agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Understanding and Improving the Activity of Flavin Dependent Halogenases via Random and Targeted Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evolution of a Pathway for Chlorobenzene Metabolism Leads to Natural Attenuation in Contaminated Groundwater - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents [mdpi.com]

- 9. piquemalresearch.com [piquemalresearch.com]

- 10. CN111138242A - Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene - Google Patents [patents.google.com]

Methodological & Application

Application Note: High-Fidelity Synthesis of Polysubstituted Arenes via 1-Bromo-3-chloro-2-isopropylbenzene

Executive Summary & Strategic Value

In the landscape of drug discovery and materials science, 1-Bromo-3-chloro-2-isopropylbenzene (BCIB) represents a "privileged scaffold." Its value lies not merely in its halogenation, but in the orthogonal reactivity encoded into its structure.

This molecule offers three distinct control elements for the synthetic chemist:

-

The Bromine Handle (C-1): High lability; susceptible to mild oxidative addition or lithium-halogen exchange.

-

The Chlorine Handle (C-3): High stability; remains inert during C-1 manipulation, requiring forcing conditions or specialized ligands for activation.

-

The Isopropyl Gatekeeper (C-2): A steric locking mechanism. It forces orthogonal twist in resulting biaryls (crucial for disrupting planarity in drug candidates to improve solubility) and dictates regioselectivity.

This guide details the protocols for exploiting these features to synthesize non-symmetrical terphenyls and polysubstituted arenes.

Strategic Analysis: The Chemoselectivity Hierarchy

Successful utilization of BCIB requires adherence to a strict reactivity hierarchy. The steric bulk of the isopropyl group at C-2 significantly retards the rate of oxidative addition at both C-1 and C-3 compared to unhindered systems.

Reactivity Landscape

-

C-Br Bond:

for oxidative addition is lower. Accessible via Pd(0)/PPh3 or Pd(dppf) systems.[1] -

C-Cl Bond:

is significantly higher due to bond strength and the ortho-isopropyl steric clash. Activation requires electron-rich, bulky phosphines (e.g., Buchwald ligands like XPhos or SPhos) or N-Heterocyclic Carbenes (NHC).

Decision Logic (DOT Visualization)

Figure 1: The sequential functionalization workflow. Note that the C-Cl bond is preserved in Paths A and B, serving as a latent handle for the final diversification step.

Detailed Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C-Br Activation)

Objective: Install the first aryl group at the C-1 position while preserving the C-Cl bond. Challenge: The ortho-isopropyl group creates steric hindrance. Standard ligands (PPh3) may be sluggish. Solution: Use Pd(dppf)Cl2 , which possesses a large bite angle and excellent stability, or SPhos , which tolerates ortho substitution well.

Materials

-

1-Bromo-3-chloro-2-isopropylbenzene (1.0 equiv)

-

Aryl Boronic Acid (1.1 equiv)

-

Catalyst: Pd(dppf)Cl2·CH2Cl2 (3 mol%)

-

Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure

-

Setup: Charge a dried Schlenk tube or microwave vial with the aryl bromide (1.0 equiv), aryl boronic acid (1.1 equiv), and Pd(dppf)Cl2 (0.03 equiv).

-

Inertion: Seal the vessel and evacuate/backfill with Argon three times.

-

Solvation: Add degassed 1,4-dioxane (concentration 0.2 M) via syringe, followed by the K2CO3 solution.

-

Reaction: Heat the mixture to 60–80°C .

-

Note: Do not exceed 90°C. Higher temperatures risk premature activation of the C-Cl bond or protodehalogenation.

-

-

Monitoring: Monitor via HPLC/UPLC. The reaction is typically complete within 4–6 hours.

-

Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Critical Checkpoint: Verify the integrity of the C-Cl bond by GC-MS or 1H NMR before proceeding.

Protocol B: Activation of the Sterically Hindered Chloride (C-3)

Objective: Functionalize the remaining C-Cl bond. Challenge: The C-Cl bond is inherently unreactive, and the C-2 isopropyl group blocks the approach of the metal center. Solution: Use Pd-G4-XPhos or Pd2(dba)3 + XPhos . XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is specifically designed to facilitate oxidative addition into hindered aryl chlorides.

Materials

-

Intermediate from Protocol A (1.0 equiv)

-

Nucleophile (Boronic acid, Amine, or Zinc reagent) (1.2–1.5 equiv)

-

Precatalyst: XPhos Pd G4 (2–5 mol%)

-

Base: K3PO4 (3.0 equiv) - Anhydrous conditions are often preferred here.

-

Solvent: Toluene/Water (10:1) or pure Toluene for aminations.

Step-by-Step Procedure

-

Setup: In a glovebox or under strict Argon flow, combine the chloro-intermediate, nucleophile, XPhos Pd G4, and K3PO4.

-

Solvation: Add degassed Toluene (and water if Suzuki coupling).

-

Reaction: Heat to 100–110°C (reflux).

-

Expert Insight: The isopropyl group aids in the reductive elimination step by forcing the product out of the coordination sphere, but it hinders the initial oxidative addition. High temperature is non-negotiable here.

-

-

Monitoring: Reaction times may extend to 12–24 hours.

-

Workup: Standard aqueous workup.

-

Purification: Silica gel chromatography.

Protocol C: Lithium-Halogen Exchange (Cryogenic)

Objective: Generate a nucleophile from the BCIB scaffold for reaction with aldehydes, ketones, or electrophiles.

Step-by-Step Procedure

-

Drying: Flame-dry a round-bottom flask under Argon.

-

Charge: Add 1-Bromo-3-chloro-2-isopropylbenzene and anhydrous THF (0.1 M).

-

Cooling: Cool to -78°C (Dry ice/Acetone). Wait 15 minutes for thermal equilibration.

-

Exchange: Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

-

Mechanism:[2] The Br undergoes exchange rapidly. The Cl is stable at this temperature.

-

-

Aging: Stir at -78°C for 30 minutes.

-

Trapping: Add the electrophile (e.g., Benzaldehyde, DMF) dropwise.

-

Warming: Allow to warm to RT slowly over 2 hours.

-

Quench: Quench with saturated NH4Cl.

Data Summary & Optimization Table

| Parameter | Protocol A (C-Br Coupling) | Protocol B (C-Cl Coupling) |

| Limiting Factor | Chemoselectivity (Avoid Cl reaction) | Steric Hindrance & Bond Energy |

| Preferred Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | XPhos Pd G4 or Pd-PEPPSI-IPr |

| Temperature | 60–80°C | 100–120°C |

| Base | Na2CO3 or K2CO3 (Mild) | K3PO4 or Cs2CO3 (Strong/Anhydrous) |

| Solvent System | Dioxane/Water | Toluene or n-Butanol |

| Typical Yield | 85–95% | 60–80% |

Troubleshooting & Expert Tips

-

Protodehalogenation: If you observe the loss of Bromine without coupling (forming 1-chloro-2-isopropylbenzene), your solvent may be "wet" or the catalyst loading is too low, causing the Pd-H species to reduce the aryl halide. Ensure strictly anhydrous solvents for the Li-exchange and fresh catalyst for couplings.

-

Atropisomerism: When coupling bulky aryls to both C-1 and C-3, the resulting terphenyl will likely exhibit axial chirality due to the central isopropyl lock. Be prepared for broadened NMR signals or the need for chiral HPLC separation if the rotation barrier is high (

). -

Stalled Reaction (Step B): If the Chlorine coupling stalls, switch to RuPhos (for amination) or CataCXium A (for difficult Suzuki couplings). These ligands are designed for extreme steric demand.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3][4][5] Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

Sources

- 1. youtube.com [youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 1-Bromo-3-chloro-2-isopropylbenzene

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide to the palladium-catalyzed cross-coupling of 1-bromo-3-chloro-2-isopropylbenzene, a substrate of increasing importance in the synthesis of complex organic molecules for pharmaceutical and materials science applications. We delve into the strategic considerations for achieving chemoselective functionalization, capitalizing on the inherent reactivity differences between the C-Br and C-Cl bonds. This guide offers both the theoretical underpinnings and practical, step-by-step protocols for two key transformations: a Suzuki-Miyaura coupling for C-C bond formation and a Buchwald-Hartwig amination for C-N bond construction. The protocols are designed to be robust and reproducible, with an emphasis on explaining the rationale behind the choice of catalysts, ligands, bases, and reaction conditions to empower researchers to adapt and troubleshoot these powerful synthetic methods.

Introduction: The Strategic Value of Dihaloarenes in Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the efficient and selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.[1][2][3] Dihaloarenes, such as 1-bromo-3-chloro-2-isopropylbenzene, serve as versatile building blocks, offering the potential for sequential, site-selective functionalization. The ability to selectively react one halogen over the other opens up pathways to complex, multi-substituted aromatic compounds that are often key scaffolds in pharmaceuticals and functional materials.[4]

The primary challenge and opportunity in the cross-coupling of dihaloarenes lies in controlling chemoselectivity. The reactivity of aryl halides in palladium-catalyzed reactions generally follows the trend I > Br > OTf > Cl.[4][5] This inherent difference in reactivity allows for the selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations. The judicious choice of catalyst, ligand, and reaction conditions is paramount to achieving high selectivity and yield.[6]

This guide will focus on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[7][8]

The Catalytic Cycle: A Mechanistic Overview

The general mechanism for palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[1][9][10]

Diagram: Generalized Palladium Cross-Coupling Cycle

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step, and its rate is influenced by the strength of the C-X bond (C-Br > C-Cl).[5]

-

Transmetalation (Suzuki-Miyaura): An organoboron reagent (R-B(OR)2) exchanges its organic group (R) with the halide on the palladium center. This step is typically facilitated by a base.[7]

-

Reductive Elimination: The two organic groups on the palladium center (Ar and R) couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst to re-enter the cycle.[9]

For the Buchwald-Hartwig amination, the transmetalation step is replaced by coordination of the amine to the palladium center, followed by deprotonation by a base to form a palladium-amido complex, which then undergoes reductive elimination.[8][11]

Chemoselectivity: Targeting the C-Br Bond

The successful mono-functionalization of 1-bromo-3-chloro-2-isopropylbenzene hinges on exploiting the greater reactivity of the C-Br bond over the C-Cl bond in the oxidative addition step.[5] To achieve high chemoselectivity, reaction conditions should be chosen to favor oxidative addition at the C-Br bond while minimizing reaction at the C-Cl bond. This can be achieved through:

-

Ligand Selection: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is critical. Bulky, electron-rich ligands generally promote oxidative addition and can influence the selectivity of the reaction.[6][12]

-

Reaction Temperature: Lower reaction temperatures can enhance selectivity, as the higher activation energy for C-Cl bond cleavage is less likely to be overcome.

-

Reaction Time: Prolonged reaction times can lead to the slow coupling at the C-Cl bond, reducing the yield of the desired mono-coupled product. Careful monitoring of the reaction progress is therefore essential.

Protocol 1: Suzuki-Miyaura Coupling of 1-Bromo-3-chloro-2-isopropylbenzene with Phenylboronic Acid

This protocol details the selective C-C bond formation at the C-Br position.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 1-Bromo-3-chloro-2-isopropylbenzene | 233.54 | 1.0 | 1.0 |

| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |

| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.02 | 0.02 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |

| 1,4-Dioxane | - | 5 mL | - |

| Water | - | 1 mL | - |

Experimental Procedure

-

Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3-chloro-2-isopropylbenzene (234 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (23 mg, 0.02 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Degassing: Seal the flask with a rubber septum and purge with argon or nitrogen for 15-30 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[13]

-

Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Reaction: Heat the reaction mixture to 80 °C in a preheated oil bath and stir vigorously for 4-6 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure complete consumption of the starting material and to avoid over-reaction at the C-Cl position.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 3-chloro-2-isopropyl-1,1'-biphenyl.

Diagram: Suzuki-Miyaura Workflow

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Buchwald-Hartwig Amination of 1-Bromo-3-chloro-2-isopropylbenzene with Morpholine

This protocol outlines the selective C-N bond formation at the C-Br position.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 1-Bromo-3-chloro-2-isopropylbenzene | 233.54 | 1.0 | 1.0 |

| Morpholine | 87.12 | 1.2 | 1.2 |

| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 (Pd) |

| XPhos | 476.65 | 0.04 | 0.04 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |

| Toluene | - | 5 mL | - |

Experimental Procedure

-

Reaction Setup: In a glovebox, to a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

-

Reagent Addition: Remove the Schlenk tube from the glovebox. Add 1-bromo-3-chloro-2-isopropylbenzene (234 mg, 1.0 mmol) followed by toluene (5 mL) and morpholine (105 µL, 1.2 mmol) under a counterflow of argon or nitrogen.

-

Reaction: Seal the tube and heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12-18 hours.

-

Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting aryl bromide.

-

Work-up:

-

Cool the reaction to room temperature.

-

Pass the reaction mixture through a short plug of Celite, rinsing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(3-chloro-2-isopropylphenyl)morpholine.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, insufficient degassing, impure reagents. | Use a fresh bottle of catalyst, ensure rigorous degassing, and use purified reagents and anhydrous solvents.[13] Consider a more active pre-catalyst. |

| Formation of Homocoupled Product | Presence of oxygen, using a Pd(II) precatalyst. | Improve degassing procedures.[13] Start with a Pd(0) source like Pd(PPh₃)₄.[13] |

| Low Chemoselectivity | Reaction temperature too high, prolonged reaction time, inappropriate ligand. | Lower the reaction temperature, monitor the reaction closely and stop once the starting material is consumed. Screen different ligands.[6] |

| Dehalogenation | Presence of water or other protic sources. | Use anhydrous solvents and reagents. |

Conclusion

The palladium-catalyzed cross-coupling of 1-bromo-3-chloro-2-isopropylbenzene offers a powerful and versatile strategy for the synthesis of complex, selectively functionalized aromatic compounds. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high chemoselectivity for either C-C or C-N bond formation at the more reactive C-Br position. The protocols provided herein serve as a robust starting point for these transformations, and the mechanistic insights and troubleshooting guide are intended to empower scientists to further optimize and adapt these methods for their specific synthetic targets.

References

- Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. (n.d.). Google Vertex AI.

- Mechanistic studies of transition metal-catalyzed cross-coupling reactions. (n.d.). Google Vertex AI.

- Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. (2025, August 7). ResearchGate.

- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC. (n.d.). NCBI.

- Study of mechanistic pathways in cross-linking reactions with palladium. (2023, November 28). Google Vertex AI.

- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (n.d.). Royal Society of Chemistry.

- Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. (2021, September 24). PubMed.

- Cross-Coupling Reactions Guide. (n.d.). Google Vertex AI.

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

- Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2014, August 20). MDPI.

- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019, December 18). MDPI.

- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (n.d.). Benchchem.

- Buchwald–Hartwig amination. (n.d.). Wikipedia.

- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.

- Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (n.d.). University of Windsor.

- Pd-Catalyzed Cross Coupling Reactions. (2023, August 1). Chemistry LibreTexts.

Sources

- 1. chemistryjournals.net [chemistryjournals.net]

- 2. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]

- 3. nobelprize.org [nobelprize.org]

- 4. mdpi.com [mdpi.com]

- 5. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]

- 6. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. jmcct.com [jmcct.com]

- 10. uwindsor.ca [uwindsor.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Selective Lithiation of 1-Bromo-3-chloro-2-isopropylbenzene: High-Fidelity Protocols for Sterically Congested Scaffolds

Topic: Selective Lithiation of 1-Bromo-3-chloro-2-isopropylbenzene Protocols Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Rationale

1-Bromo-3-chloro-2-isopropylbenzene represents a unique challenge in organometallic synthesis due to its 1,2,3-trisubstituted pattern. The molecule features three distinct reactivity vectors: the labile C–Br bond, the robust C–Cl bond, and the sterically demanding isopropyl group at the 2-position.

Successful functionalization requires a protocol that achieves chemoselective Lithium-Halogen Exchange (Li-HE) at the C1 position while suppressing three competing pathways:

-

Lithium-Chlorine Exchange: Generally slower but possible at higher temperatures.

-

Benzylic Deprotonation: The isopropyl methine proton is susceptible to strong bases, though kinetically disfavored at cryogenic temperatures compared to Li-HE.

-

Halogen Dance: The migration of the lithium species to a thermodynamically more stable position.

Mechanistic Insight: The "Kinetic Window"

The protocol relies on the kinetic superiority of Li-Br exchange over Li-Cl exchange and deprotonation. At -78°C ,

Reaction Pathway & Selectivity Logic

The following diagram illustrates the competing pathways and the targeted trajectory for selective lithiation.

Figure 1: Chemoselective pathways. The green path indicates the kinetic preference for Br-exchange at -78°C. Red paths represent thermal degradation risks.

Detailed Experimental Protocol

Reagents and Equipment[1][2][3][4][5]

-

Substrate: 1-Bromo-3-chloro-2-isopropylbenzene (>98% purity).

-

Reagent:

-Butyllithium ( -

Solvent: Anhydrous Tetrahydrofuran (THF), distilled over Na/Benzophenone or from a solvent purification system (SPS).

-

Quench: Electrophile of choice (e.g., DMF, CO₂, I₂, Borate esters).

-

Glassware: Flame-dried 3-neck round-bottom flask, Schlenk line, argon/nitrogen atmosphere.

Step-by-Step Methodology

Phase 1: System Preparation

-

Inert Environment: Evacuate the reaction flask and backfill with dry Argon three times.

-

Solvent Charge: Add anhydrous THF via cannula. The concentration of the substrate should be 0.1 M to 0.2 M . High dilution helps prevent intermolecular aggregation.

-

Substrate Addition: Add 1-Bromo-3-chloro-2-isopropylbenzene (1.0 equiv) via syringe.

-

Cryogenic Cooling: Submerge the flask in a Dry Ice/Acetone bath. Allow the internal temperature to stabilize at -78°C for 15 minutes. Critical: Use an internal thermometer.

Phase 2: Lithiation (The Exchange)

-

Reagent Addition: Add

-BuLi (1.05 equiv) dropwise over 10–15 minutes.-

Rate: Maintain internal temperature below -70°C.[1]

-

Observation: A color change (often to yellow or pale orange) indicates the formation of the aryllithium species.

-

-

Incubation: Stir at -78°C for 30 to 45 minutes .

-

Note: Do not exceed 60 minutes. While the isopropyl group provides steric protection, prolonged stirring can invite benzylic deprotonation (metallation of the isopropyl CH).

-

Phase 3: Electrophilic Trapping

-

Quench: Add the electrophile (1.2 – 1.5 equiv) dissolved in minimal anhydrous THF.

-

Warming: Allow the mixture to stir at -78°C for 20 minutes, then remove the cooling bath and allow it to warm to room temperature (RT) over 1–2 hours.

Phase 4: Workup

-

Termination: Quench with saturated aqueous NH₄Cl (or 1M HCl if the product is acid-stable).

-

Extraction: Extract with Ethyl Acetate or Diethyl Ether (3x).

-

Purification: Dry organic layers over MgSO₄, filter, and concentrate. Purify via flash column chromatography.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete exchange or moisture intrusion. | Titrate |

| Product Scrambling (Cl loss) | Temperature overshoot (> -60°C). | Monitor internal temp strictly. Do not allow the reaction to warm before quenching. |

| Recovery of Starting Material | Reaction time too short. | Extend lithiation time to 45-60 mins. Verify |

| "Halogen Dance" Isomers | Thermodynamic equilibration. | Keep reaction time <45 mins. Use a bulkier solvent system (e.g., THF/Et₂O mix) to reduce aggregation. |

| Impurity: Isopropyl-H abstraction | Incubation too long; Temp too high. | This is the "Side Product A" in Fig 1. Strict -78°C control is required. |

Experimental Workflow Diagram

Figure 2: Operational workflow ensuring strict temperature control during the critical lithiation phase.

References

-

General Principles of Li-Halogen Exchange

-

Chemoselectivity in Polyhalogenated Aromatics

- Slocum, D. W., et al. (1995).

-

Protocol Validation (Analogous Substrates)

Disclaimer: This protocol involves the use of pyrophoric reagents (

Sources

- 1. joss.tcnj.edu [joss.tcnj.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 6. 1-bromo-3-isopropenyl-2-methylbenzene [webbook.nist.gov]

- 7. 1-Bromo-3-chloropropane:Benefits,Uses and Synthesis_Chemicalbook [chemicalbook.com]

Application Notes & Protocols for the Selective Suzuki-Miyaura Coupling of 1-Bromo-3-chloro-2-isopropylbenzene

Introduction: Navigating Selectivity and Steric Hindrance

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds with remarkable efficiency and functional group tolerance.[1] However, substrates bearing multiple, distinct halogen atoms, such as 1-Bromo-3-chloro-2-isopropylbenzene , present a unique and synthetically valuable challenge. The goal is not merely to form a C-C bond, but to do so with high selectivity at a specific position. This guide provides a detailed technical overview and field-proven protocols for achieving site-selective Suzuki-Miyaura coupling on this challenging substrate, addressing both the inherent differences in carbon-halogen bond reactivity and the steric demands imposed by the ortho-isopropyl group.

The synthetic utility of this substrate lies in the ability to perform sequential, site-selective couplings. By first targeting the more reactive C-Br bond under milder conditions and subsequently functionalizing the more robust C-Cl bond under more forcing conditions, chemists can construct complex, unsymmetrical biaryl and triaryl systems from a single, readily available starting material.

The Foundational Principle: Chemoselectivity in Oxidative Addition

The cornerstone of selectivity in the cross-coupling of dihaloarenes is the differential reactivity of the carbon-halogen bonds toward the palladium(0) catalyst. The oxidative addition step, which is often rate-determining, proceeds much more readily for heavier halogens.[2] The established reactivity trend is:

C–I > C–Br > C–OTf >> C–Cl > C–F [2][3]